

A Technical Guide to the Melting Point of Cyanoacetylurea

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Compound of Interest

Compound Name: *Cyanoacetylurea*

Cat. No.: *B075420*

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Audience: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth analysis of the physical properties of **cyanoacetylurea**, with a primary focus on its melting point determination and interpretation.

Introduction

Cyanoacetylurea (CAS No. 1448-98-2) is an organic compound featuring both a cyano group and a urea moiety.^[1] This bifunctional nature makes it a valuable starting material and intermediate in organic synthesis, particularly for a variety of heterocyclic compounds such as uracils and caffeine.^[2] In pharmaceutical and materials science research, the accurate characterization of a compound's physical properties is fundamental. The melting point is a critical thermal characteristic that provides essential information about the purity and identity of a crystalline solid.^{[3][4]}

This technical guide provides a focused examination of the melting point of **cyanoacetylurea**, including its reported value, a detailed experimental protocol for its determination, and an interpretation of the data in the context of sample purity.

Physical and Chemical Properties

Cyanoacetylurea typically presents as a white to light yellow crystalline powder.^[1] A summary of its key identifiers and physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Cyanoacetylurea**

Property	Value / Description	Source(s)
IUPAC Name	N-Carbamoyl-2-cyanoacetamide	[1][5]
CAS Number	1448-98-2	[1][5][6]
Molecular Formula	C ₄ H ₅ N ₃ O ₂	[1][5][6]
Molecular Weight	127.10 g/mol	[1][5][7]
Appearance	White to light yellow powder or crystal	[1]
Melting Point	215 °C (with decomposition)	[2]

Note: The designation "(dec.)" indicates that the compound decomposes at its melting point. This is an important characteristic to observe during analysis.

Logical Framework: Melting Point and Purity

The melting point is a robust indicator of a crystalline solid's purity. A pure substance will exhibit a sharp, well-defined melting point, whereas the presence of impurities will cause a depression and broadening of the melting range. The following diagram illustrates this fundamental relationship.

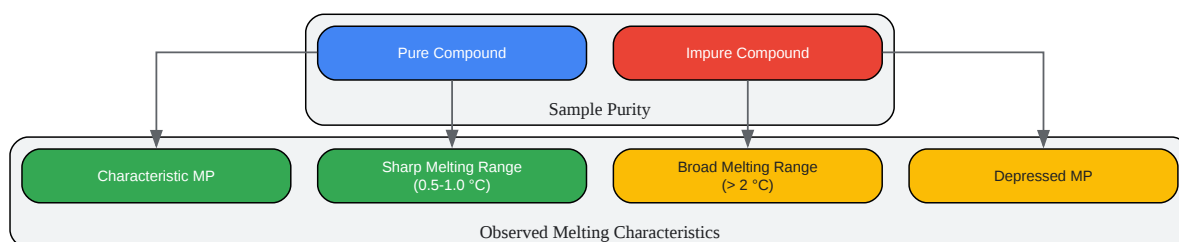


Diagram 1: Influence of Purity on Melting Point

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Caption: Logical relationship between sample purity and melting point behavior.

Experimental Protocol: Capillary Melting Point Determination

The determination of **cyanoacetylurea**'s melting point is most commonly and accurately performed using the capillary method with a digital melting point apparatus.

4.1 Apparatus and Materials

- Digital Melting Point Apparatus (e.g., Mel-Temp or similar)
- Glass Capillary Tubes (one end sealed)
- **Cyanoacetylurea** sample
- Mortar and Pestle
- Spatula
- Drying Oven or Desiccator

4.2 Sample Preparation

- Drying: Ensure the **cyanoacetylurea** sample is completely dry, as moisture can act as an impurity and depress the melting point.^[4] Dry the sample in an oven at a suitable temperature below its melting point or in a desiccator.
- Homogenization: The sample must be a fine, homogeneous powder to ensure efficient and uniform heat transfer.^[4] If the sample consists of coarse crystals, gently grind it into a fine powder using a clean mortar and pestle.
- Capillary Loading: Jab the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

- Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long, narrow tube (e.g., a glass tube), to pack the solid tightly into the sealed end.[8] The final packed sample height should be approximately 2-3 mm.[8]

4.3 Measurement Procedure

- Initial Rapid Determination (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to quickly identify an approximate range.[9] A fresh sample must be used for the subsequent accurate determination.[8]
- Instrument Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
- Heating Protocol:
 - Set the apparatus to heat rapidly to a temperature approximately 20 °C below the expected melting point of 215 °C.
 - Once this temperature is reached, reduce the heating rate significantly to about 1-2 °C per minute. A slow heating rate near the melting point is critical for allowing the system to reach thermal equilibrium and ensuring an accurate measurement.[8]
- Observation and Recording:
 - Observe the sample through the magnified viewfinder.
 - Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range.
 - Continue heating slowly and record the temperature at which the last solid particle melts into a clear liquid. This is the end of the melting range.
 - Also, carefully note any changes in appearance, such as discoloration or gas evolution, which would be consistent with decomposition.

4.4 Data Interpretation

- Pure Sample: A pure sample of **cyanoacetylurea** should exhibit a sharp melting range (typically ≤ 1 °C) close to the literature value.
- Impure Sample: An impure sample will display a depressed melting point (lower than 215 °C) and a broad melting range (greater than 2 °C).[9]
- Decomposition: As **cyanoacetylurea** is reported to decompose at its melting point, observation of charring, darkening, or gas evolution at or near 215 °C is expected and should be recorded as part of the result.

Conclusion

The melting point of **cyanoacetylurea** is a key physical constant, reported to be 215 °C with decomposition. Its accurate determination via the capillary method serves as a reliable technique for identity confirmation and purity assessment in a research or quality control setting. Strict adherence to proper sample preparation and a controlled heating rate during analysis are paramount for obtaining precise and reproducible results. The observation of a sharp melting range is indicative of high purity, while melting point depression and broadening suggest the presence of impurities.

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